2-(3-Methylpyridin-4-yl)ethan-1-amine
Description
2-(3-Methylpyridin-4-yl)ethan-1-amine is a pyridine derivative with the molecular formula C₈H₁₂N₂ and a molecular weight of 136.19 g/mol (CAS: 910399-93-8) . Its structure consists of a pyridine ring substituted with a methyl group at the 3-position and an ethylamine side chain at the 4-position (Figure 1). However, critical physicochemical properties such as melting point, boiling point, and solubility remain unreported in available literature .
Properties
IUPAC Name |
2-(3-methylpyridin-4-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-7-6-10-5-3-8(7)2-4-9/h3,5-6H,2,4,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXHBXKYOKXXAGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation Route Starting from 3-Methylpyridine
One common synthetic approach involves the alkylation of 3-methylpyridine with ethyl chloroacetate under basic conditions, followed by hydrolysis and reduction steps to yield 2-(3-methylpyridin-4-yl)ethan-1-amine. This method leverages the nucleophilicity of the pyridine nitrogen and the electrophilicity of the alkyl halide to form the ethylated intermediate, which is then converted to the primary amine.
- Step 1: Nucleophilic substitution of 3-methylpyridine with ethyl chloroacetate in the presence of a base.
- Step 2: Hydrolysis of the ester group to the corresponding acid.
- Step 3: Reduction of the acid or its derivative to the primary amine.
This route is well-documented for aminopyridine derivatives and provides moderate to good yields depending on reaction conditions.
Reductive Amination of Pyridine-4-carboxaldehyde Derivatives
An alternative method involves the reductive amination of 3-methylpyridine-4-carboxaldehyde with ammonia or a suitable amine source. This approach proceeds via:
- Formation of an imine intermediate between the aldehyde and ammonia.
- Reduction of the imine to the primary amine using reducing agents such as sodium cyanoborohydride or catalytic hydrogenation.
This method allows for direct introduction of the ethan-1-amine side chain and is often preferred for its simplicity and fewer steps.
Multicomponent Reactions and Cyclization Strategies
Advanced synthetic protocols utilize multicomponent reactions involving substituted pyridin-2-amines and aldehydes under acidic catalysis to form imidazo[1,2-a]pyridine intermediates, which can be further manipulated to yield aminopyridine derivatives including this compound. For example, a method described in medicinal chemistry literature involves:
- Mixing substituted pyridin-2-amine and pyridine-2-carbaldehyde in methanol with p-toluenesulfonic acid at 70 °C.
- Subsequent extraction and purification steps yield the target amine or its precursors.
Though this method was developed for related compounds, it demonstrates the versatility of pyridine functionalization strategies.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed amination reactions (Buchwald-Hartwig amination) have been employed for installing amine groups on halogenated pyridine rings. For example:
- Starting with 4-halogenated 3-methylpyridine derivatives.
- Reacting with ammonia or primary amines under Pd-catalysis with suitable ligands and bases.
- Heating under nitrogen atmosphere to afford the aminated product.
This method is highly regioselective and efficient for synthesizing aminopyridines including this compound.
Comparative Data Table of Preparation Methods
Research Findings and Optimization Notes
- The alkylation method requires careful control of reaction temperature and stoichiometry to avoid polyalkylation or side reactions.
- Reductive amination provides a cleaner route but depends on the availability of the aldehyde precursor.
- Palladium-catalyzed amination benefits from ligand optimization (e.g., XantPhos) and base selection (e.g., t-BuONa) to maximize yield and selectivity.
- Multicomponent reactions offer eco-friendly and efficient synthesis routes but may require chromatographic purification to isolate pure products.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methylpyridin-4-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: The ethylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
Potential Pharmacophore
The compound is being investigated as a potential pharmacophore in drug design, specifically targeting neurological disorders. Its structural features allow it to interact with biological targets such as receptors and enzymes, making it a candidate for developing therapeutics aimed at conditions like depression and anxiety disorders.
Case Study: Neurological Disorders
In studies focusing on serotonin receptors, 2-(3-Methylpyridin-4-yl)ethan-1-amine has shown promise in modulating receptor activity, which could lead to new treatments for mood disorders. Research indicates that the compound may enhance serotonin signaling, which is crucial for mood regulation.
Organic Synthesis
Building Block in Synthesis
This compound serves as a versatile building block in organic synthesis, enabling the creation of more complex molecules. Its ability to undergo various chemical reactions makes it valuable in synthesizing pharmaceuticals and agrochemicals.
Synthetic Routes
The synthesis of this compound can be achieved through reductive amination techniques or asymmetric synthesis using chiral catalysts. These methods ensure high enantioselectivity and yield, facilitating its use in industrial applications.
Biological Studies
Mechanism of Action
Research into the mechanism of action reveals that this compound interacts with specific molecular targets, potentially acting as an agonist or antagonist. This interaction is critical for understanding its therapeutic effects and optimizing its application in drug development.
Biological Target Interaction Studies
Studies have demonstrated that this compound can bind to certain enzyme sites, influencing metabolic pathways related to neurotransmitter function. This property is being explored for its implications in treating various neurochemical imbalances.
Industrial Applications
Specialty Chemicals Development
In industrial contexts, this compound is utilized in developing specialty chemicals with tailored properties for specific applications. Its unique chemical structure allows for modifications that enhance performance in various chemical processes .
Mechanism of Action
The mechanism of action of 2-(3-Methylpyridin-4-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The ethylamine group can form hydrogen bonds with various biological molecules, influencing their function. The pyridine ring can participate in π-π interactions and other non-covalent interactions, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below summarizes key structural and functional differences between 2-(3-Methylpyridin-4-yl)ethan-1-amine and analogous compounds:
Biological Activity
2-(3-Methylpyridin-4-yl)ethan-1-amine, a compound with the molecular formula CHN and a molecular weight of 136.19 g/mol, belongs to the class of pyridine derivatives. This compound is gaining attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. The biological activity of this compound is primarily linked to its structural features, including the presence of a pyridine ring and an ethylamine group, which facilitate interactions with various biological targets.
Structural Characteristics
The unique structure of this compound includes:
- Pyridine Ring : Substituted at the 3-position with a methyl group, enhancing its lipophilicity and biological interaction potential.
- Ethanamine Group : Capable of forming hydrogen bonds, influencing its binding affinity to target biomolecules.
The mechanism of action involves several key interactions:
- Hydrogen Bonding : The ethylamine group can form hydrogen bonds with biological macromolecules, influencing their function.
- π-π Interactions : The aromatic nature of the pyridine ring allows for π-π stacking with nucleobases or other aromatic residues in proteins, which can modulate biological activity.
Biological Activities
Research has highlighted various biological activities associated with this compound:
Antimicrobial Activity
Studies indicate that pyridine derivatives exhibit significant antimicrobial properties. For example:
- Antibacterial Activity : Similar compounds have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .
Antifungal Activity
Pyridine derivatives have also been investigated for antifungal properties, demonstrating effectiveness against various fungal strains.
Potential Therapeutic Applications
Ongoing research is exploring the potential of this compound in treating various conditions:
- Neurodegenerative Disorders : The compound's ability to modulate neurotransmitter systems suggests potential applications in neuropharmacology.
- Cancer Therapy : Preliminary studies indicate that targeting specific molecular interactions could provide therapeutic benefits in cancer treatment.
Case Studies and Research Findings
A review of literature reveals several studies focused on the synthesis and biological evaluation of related compounds:
- Synthesis and Evaluation : A study synthesized various pyridine derivatives and evaluated their antibacterial activity against multiple strains, highlighting structure-activity relationships (SARs) that inform modifications to enhance efficacy .
- Mechanistic Insights : Research into the interaction profiles of related compounds has provided insights into their mechanisms of action, emphasizing the role of specific functional groups in mediating biological effects .
- Comparative Analysis : A comparative study examined different pyridine derivatives, noting that modifications at the 4-position significantly influenced bioactivity, suggesting that similar strategies could be applied to this compound for optimizing its pharmacological properties .
Data Table: Biological Activities of Related Compounds
| Compound Name | Structure Features | Biological Activity | MIC (mg/mL) |
|---|---|---|---|
| This compound | Pyridine ring + Ethylamine | Antibacterial, Antifungal | TBD |
| 2-(Pyridin-4-yloxy)ethan-1-amines | Varying substitutions on pyridine | Antimicrobial | 0.0039 - 0.025 |
| 3-(Pyridin-2-yloxy)propan-1-amines | Different alkyl chain lengths | Moderate antibacterial | TBD |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(3-Methylpyridin-4-yl)ethan-1-amine, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via coupling reactions between pyridine derivatives and ethylamine precursors. For example, copper-catalyzed cross-coupling (e.g., Ullmann-type reactions) or Buchwald-Hartwig amination may be employed, as seen in analogous pyridinyl-ethylamine syntheses . Key parameters include catalyst choice (e.g., CuBr for efficiency), solvent selection (DMSO or DMF for polar aprotic conditions), and reaction time (48–72 hours at 35–60°C). Post-reaction purification often involves liquid-liquid extraction (e.g., dichloromethane/water) and column chromatography (gradient elution with ethyl acetate/hexane) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- NMR : H and C NMR are essential for confirming the pyridine ring substitution pattern and ethylamine chain connectivity. For example, pyridinyl protons typically resonate at δ 8.5–9.0 ppm, while methyl groups appear at δ 2.3–2.5 ppm .
- LC-MS/HRMS : Used to verify molecular weight (e.g., [M+H] at m/z 151.1) and purity. Electrospray ionization (ESI) in positive mode is standard .
- IR : Peaks at 3300–3400 cm (N-H stretch) and 1600–1650 cm (C=N/C=C pyridine vibrations) confirm functional groups .
Q. What preliminary biological screening approaches are suitable for this compound?
- Methodology :
- Receptor binding assays : Test affinity for serotonin (5-HT) or nicotinic acetylcholine receptors, given structural similarities to bioactive pyridine derivatives .
- Cytotoxicity screening : Use MTT assays on human cell lines (e.g., HEK293) to evaluate baseline toxicity at 10–100 µM concentrations.
- Enzyme inhibition studies : Screen against kinases or phosphodiesterases using fluorescence-based assays .
Advanced Research Questions
Q. How can low synthetic yields of this compound be addressed?
- Methodology :
- Catalyst optimization : Replace CuBr with Pd-based catalysts (e.g., Pd(OAc)/Xantphos) to improve coupling efficiency .
- Microwave-assisted synthesis : Reduce reaction time from days to hours while maintaining yields >70% .
- Solvent effects : Test ionic liquids (e.g., [BMIM]BF) to enhance solubility of pyridine intermediates .
Q. How to resolve contradictions in spectroscopic data (e.g., unexpected splitting in H NMR)?
- Methodology :
- Variable-temperature NMR : Identify dynamic processes (e.g., rotameric equilibria in the ethylamine chain) by acquiring spectra at 25°C and 50°C .
- 2D NMR (COSY, HSQC) : Assign coupling patterns and differentiate between diastereotopic protons or paramagnetic impurities .
Q. What computational strategies predict the compound’s interaction with biological targets?
- Methodology :
- Molecular docking : Use AutoDock Vina to model binding poses in 5-HT receptors (PDB: 6A94). Focus on hydrogen bonding with Ser159 and hydrophobic interactions with Phe339 .
- DFT calculations : Calculate electrostatic potential maps (B3LYP/6-31G*) to identify nucleophilic/electrophilic regions for reactivity predictions .
Q. How does the compound’s stability under varying storage conditions impact experimental reproducibility?
- Methodology :
- Accelerated stability studies : Store aliquots at 4°C, -20°C, and RT for 30 days. Monitor degradation via HPLC (C18 column, acetonitrile/water + 0.1% TFA) .
- Light sensitivity tests : Compare NMR spectra of light-exposed vs. amber-vial-stocked samples to assess photodegradation .
Q. What advanced structural analysis techniques validate crystallographic properties?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
